

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Characterization of Protoporphyrin IX Dimethyl Ester

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## Compound of Interest

Compound Name: *Pyroporphyrin dimethyl ester*

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## Abstract

This document provides a detailed guide to the characterization of Protoporphyrin IX dimethyl ester using  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy. It includes tabulated chemical shift assignments, a comprehensive experimental protocol for sample preparation and data acquisition, and a workflow diagram for the characterization process. This information is critical for researchers working with porphyrins in fields such as drug development, photodynamic therapy, and materials science.

## Introduction

Protoporphyrin IX dimethyl ester is a crucial derivative of Protoporphyrin IX, the precursor to heme in hemoglobin and cytochromes. Its esterified propionic acid side chains enhance its solubility in organic solvents, facilitating its use in various research and development applications. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy is the most powerful tool for this purpose. This application note presents a standardized protocol and data reference for the  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis of Protoporphyrin IX dimethyl ester.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The following tables summarize the assigned  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for Protoporphyrin IX dimethyl ester. The data is compiled from the Biological Magnetic Resonance Bank (BMRB) and other sources, with spectra typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).<sup>[1][2][3]</sup> The large chemical shift dispersion is a characteristic feature of porphyrins, arising from the significant ring current effect of the macrocycle.<sup>[4]</sup> This effect deshields the meso-protons, shifting them downfield, while shielding the inner NH-protons, shifting them upfield.

Table 1:  $^1\text{H}$  NMR Chemical Shift Assignments for Protoporphyrin IX Dimethyl Ester in  $\text{DMSO-d}_6$ .<sup>[2]</sup>

Protons	Chemical Shift (ppm)	Multiplicity	Integration
meso-H	10.10 - 9.99	s	4H
-CH=CH <sub>2</sub>	8.38	dd	2H
-CH=CH <sub>2</sub>	6.38 - 6.18	m	4H
-CH <sub>2</sub> CH <sub>2</sub> COOCH <sub>3</sub>	4.28	t	4H
-CH <sub>3</sub> (ring)	3.62 - 3.55	s	12H
-COOCH <sub>3</sub>	3.55	s	6H
-CH <sub>2</sub> CH <sub>2</sub> COOCH <sub>3</sub>	3.14	t	4H
NH	-3.8 (approx.)	br s	2H

Table 2:  $^{13}\text{C}$  NMR Chemical Shift Assignments for Protoporphyrin IX Dimethyl Ester in  $\text{DMSO-d}_6$ .<sup>[2]</sup>

Carbon Atom	Chemical Shift (ppm)
C=O	174.01
C- $\alpha$ (pyrrole)	139.64 - 135.91
C- $\beta$ (pyrrole)	136.81 - 129.92
-CH=CH <sub>2</sub>	129.92
-CH=CH <sub>2</sub>	120.83
C-meso	97.28 - 96.71
-COOCH <sub>3</sub>	51.5 (approx.)
-CH <sub>2</sub> CH <sub>2</sub> COOCH <sub>3</sub>	36.79
-CH <sub>2</sub> CH <sub>2</sub> COOCH <sub>3</sub>	21.18
-CH <sub>3</sub> (ring)	12.44 - 11.16

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

## Experimental Protocol

This section details the methodology for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra of Protoporphyrin IX dimethyl ester.

## Sample Preparation

- Sample Purity: Ensure the Protoporphyrin IX dimethyl ester sample is of high purity ( $\geq 95\%$ ) to avoid interference from impurities in the NMR spectra.[5]
- Massing: Accurately weigh approximately 5-10 mg of the sample.[6]
- Solvent Selection: Choose a suitable deuterated solvent. Protoporphyrin IX dimethyl ester is soluble in chloroform-d (CDCl<sub>3</sub>), dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), and tetrahydrofuran-d<sub>8</sub> (THF-d<sub>8</sub>). CDCl<sub>3</sub> is a common choice.[1][3]

- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.<sup>[6]</sup> Ensure complete dissolution; gentle vortexing may be applied. The resulting solution should be an intense red color.<sup>[6]</sup>
- Transfer: Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube.<sup>[6]</sup> The solvent height in the tube should be between 4 and 5 cm.<sup>[6]</sup>
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). It is often included in the deuterated solvent by the manufacturer.

## NMR Data Acquisition

The following are general parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.

### <sup>1</sup>H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Spectral Width: -5 to 12 ppm to encompass both the upfield NH protons and the downfield meso protons.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Temperature: 298 K.

### <sup>13</sup>C NMR Spectroscopy:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., ' zgpg30' on Bruker instruments).
- Spectral Width: 0 to 180 ppm.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans, or more, as the  $^{13}\text{C}$  nucleus is much less sensitive than  $^1\text{H}$ .
- Temperature: 298 K.

#### 2D NMR Experiments (for full assignment):

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended, including:

- COSY (Correlation Spectroscopy): To identify  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded  $^1\text{H}$ - $^{13}\text{C}$  pairs.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range  $^1\text{H}$ - $^{13}\text{C}$  correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.

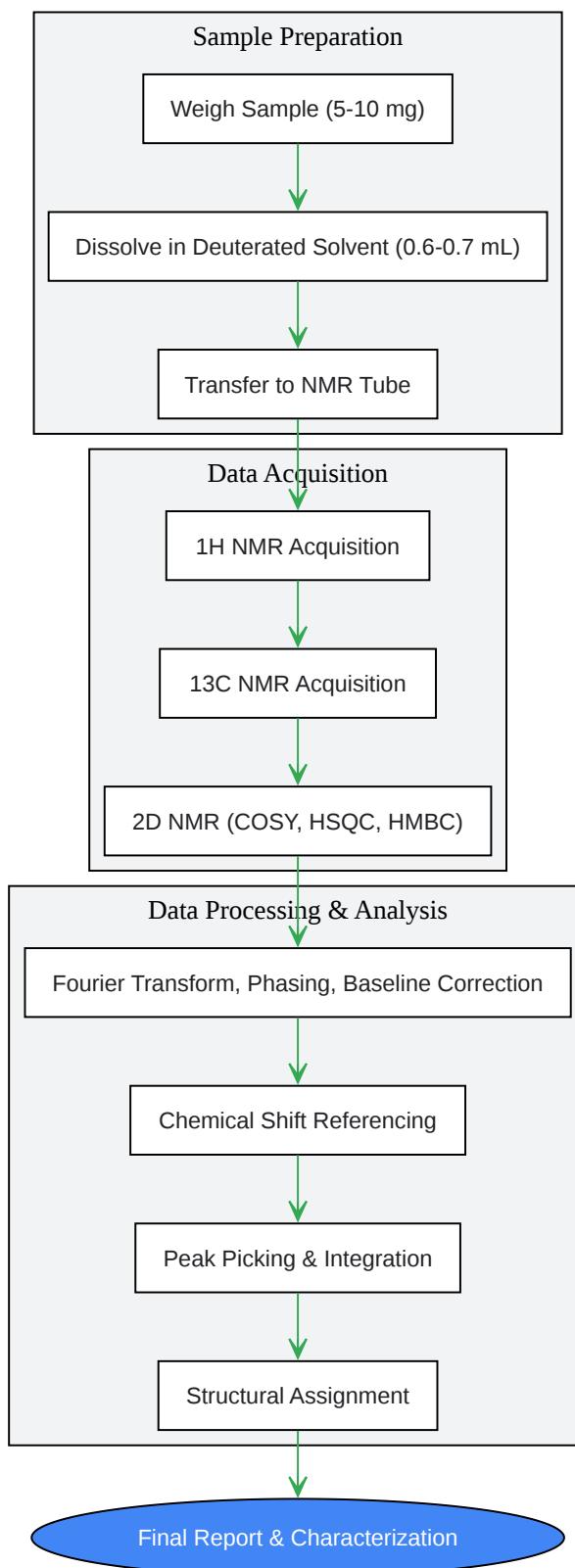
## Data Processing and Analysis

- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for  $^1\text{H}$  and 1-2 Hz for  $^{13}\text{C}$ ) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure accurate integration.
- Referencing: Calibrate the chemical shift axis to the TMS signal (0 ppm) or the residual solvent peak.
- Peak Picking and Integration: Identify all significant peaks and integrate the  $^1\text{H}$  NMR spectrum to determine the relative number of protons for each signal.

- Assignment: Assign the peaks to the corresponding nuclei in the Protoporphyrin IX dimethyl ester molecule using the tabulated data and 2D NMR correlation data.

## Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the NMR characterization of Protoporphyrin IX dimethyl ester.



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Caption: Workflow for NMR characterization of Protoporphyrin IX dimethyl ester.

## Conclusion

This application note provides a comprehensive resource for the  $^1\text{H}$  and  $^{13}\text{C}$  NMR characterization of Protoporphyrin IX dimethyl ester. The tabulated chemical shift data serves as a valuable reference for spectral interpretation, while the detailed experimental protocol ensures the acquisition of high-quality, reproducible data. Adherence to this standardized methodology will facilitate accurate structural verification and purity assessment, which is essential for the successful application of this compound in research and development.

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